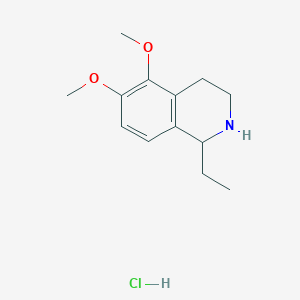
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a fluoro-nitrophenyl group, a thiazolyl group, and an acrylonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring is formed through a cyclization reaction involving a suitable amine and a halogenated precursor.
Nitration and Fluorination: The phenyl ring is nitrated using concentrated nitric acid, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.
Coupling Reaction: The thiazole derivative is then coupled with the nitrated and fluorinated phenylamine through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Acrylonitrile Addition: Finally, the acrylonitrile group is introduced via a Knoevenagel condensation reaction, typically using malononitrile and a suitable aldehyde in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, ensuring efficient purification steps such as recrystallization or chromatography, and implementing safety measures for handling reactive intermediates and hazardous reagents.
化学反応の分析
Types of Reactions
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The fluoro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid or palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiazole and thiophene rings.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluoro group with various nucleophiles, leading to diverse derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties.
作用機序
The mechanism by which (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interaction with Receptors: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
- (E)-3-((2-chloro-5-nitrophenyl)amino)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
- (E)-3-((2-fluoro-5-aminophenyl)amino)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
Uniqueness
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is unique due to the presence of both a fluoro and nitro group on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the thiazole and acrylonitrile moieties provides a distinctive chemical profile that can be exploited for various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4O2S2/c17-12-4-3-11(21(22)23)6-13(12)19-8-10(7-18)16-20-14(9-25-16)15-2-1-5-24-15/h1-6,8-9,19H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPQWTRWBIQPNZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)[N+](=O)[O-])F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[3.5]nonan-2-ol](/img/structure/B2637614.png)
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2637615.png)
![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2637616.png)
![3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637619.png)

![5-methyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637624.png)
![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/new.no-structure.jpg)
![4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2637627.png)


![N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2637631.png)
![2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2637632.png)
![1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2637633.png)

